molecular formula C18H17N5O2 B11780573 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile

Cat. No.: B11780573
M. Wt: 335.4 g/mol
InChI Key: WVCBUVYTLRKEJO-UHFFFAOYSA-N
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Description

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile is a complex organic compound featuring a cyclopropane ring, a pyrido[4,3-D]pyrimidine core, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile is unique due to its combination of a cyclopropane ring, a pyrido[4,3-D]pyrimidine core, and an amino group

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C18H17N5O2/c1-25-17-21-13-6-9-23(16(24)14(13)15(20)22-17)12-4-2-11(3-5-12)18(10-19)7-8-18/h2-5H,6-9H2,1H3,(H2,20,21,22)

InChI Key

WVCBUVYTLRKEJO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=N1)N)C(=O)N(CC2)C3=CC=C(C=C3)C4(CC4)C#N

Origin of Product

United States

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